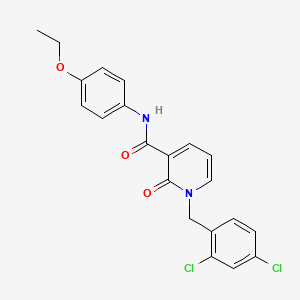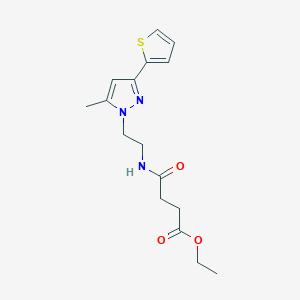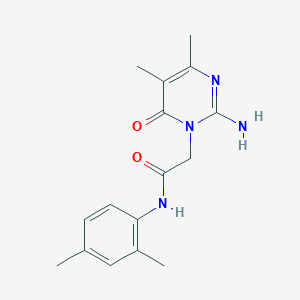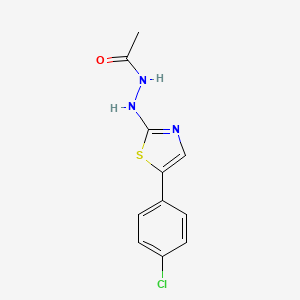![molecular formula C9H8N2O3S B2524261 3-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid CAS No. 949321-58-8](/img/structure/B2524261.png)
3-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]propanoic Acid” is a chemical compound with the molecular formula C9H8N2O3S . It has a molecular weight of 224.24 .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H8N2O3S/c12-8(13)2-1-7-10-9(11-14-7)6-3-4-15-5-6/h3-5H,1-2H2,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure.
Aplicaciones Científicas De Investigación
Anticancer Properties
Research has demonstrated the synthesis of novel derivatives of 1,3,4-oxadiazoles containing 5-phenyl thiophene moieties, focusing on their anticancer properties. These compounds were evaluated for cytotoxicity against cell lines such as HepG2, Caco-2, and PANC-1, revealing some compounds with notable cytotoxicity, indicating potential applications in cancer treatment (Adimule et al., 2014).
Anti-inflammatory and Analgesic Activities
Another study focused on β-Aroylpropionic acid-based 1,3,4-Oxadiazoles, synthesized and tested for anti-inflammatory, analgesic, lipid peroxidation, ulcerogenic, and antibacterial actions. A number of these compounds showed good anti-inflammatory activity, indicating their potential in developing new therapeutic agents (Husain et al., 2009).
Sensor Applications
There has been significant interest in the development of novel thiophene substituted 1,3,4-oxadiazoles for aniline sensing. Studies have investigated fluorescence quenching by aniline in various solvents, suggesting these compounds as favorable aniline sensors for future detection applications (Naik et al., 2018).
Optoelectronic Devices
The photophysical properties of thiophene substituted 1,3,4-oxadiazole derivatives have been explored for their potential in optoelectronic devices. These studies have shown that these compounds could play a significant role in photonic, sensor, and optoelectronic applications in the future (Naik et al., 2019).
Urease Inhibition
Indole-based oxadiazole scaffolds have been synthesized and shown to be potent inhibitors of the urease enzyme, indicating their potential as therapeutic agents in drug design programs targeting diseases caused by urease-producing pathogens (Nazir et al., 2018).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
This interaction could potentially alter the normal functioning of the cell, leading to the observed biological effects .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways, leading to diverse biological activities . The downstream effects of these pathway alterations would depend on the specific targets and pathways involved.
Result of Action
Based on the biological activities of similar compounds, it can be inferred that this compound may have a broad spectrum of effects at the molecular and cellular level .
Análisis Bioquímico
Biochemical Properties
It is known that this compound can interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve various biochemical reactions .
Cellular Effects
It is likely that this compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 3-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid is complex and involves a variety of biochemical interactions. These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
Information on threshold effects, as well as any toxic or adverse effects at high doses, is currently lacking .
Metabolic Pathways
Information on the enzymes or cofactors it interacts with, and any effects on metabolic flux or metabolite levels, is currently lacking .
Transport and Distribution
Information on any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation, is currently lacking .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .
Propiedades
IUPAC Name |
3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c12-8(13)2-1-7-10-11-9(14-7)6-3-4-15-5-6/h3-5H,1-2H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWZEGLBYPYKID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN=C(O2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
methyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2524178.png)
![N-(2,5-DIMETHOXYPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2524182.png)
![2-Azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B2524185.png)


![3-(2-(azepan-1-yl)-2-oxoethyl)-7-(tert-butyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2524188.png)

![2-ethyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2524191.png)
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2524192.png)
![12-nitro-5-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2524193.png)
![1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N-(2,6-dimethylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2524194.png)
![N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2524195.png)


